molecular formula C23H19NO4 B8071153 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B8071153
M. Wt: 373.4 g/mol
InChI Key: XEPCGBYMRBSJLW-UHFFFAOYSA-N
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Description

Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 631915-50-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 379.43 g/mol. The compound features a benzene ring substituted at the 3-position with an Fmoc-protected aminomethyl group (-CH₂-NH-Fmoc) and an acetic acid side chain . This structure is widely used in solid-phase peptide synthesis (SPPS) as a building block to introduce specific functional groups while ensuring stability under basic conditions .

Properties

IUPAC Name

2-(3-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c24-15-7-5-6-14(12-15)21(22(25)26)23(27)28-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPCGBYMRBSJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC(=CC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718786
Record name 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-08-1
Record name 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves the following steps:

  • Starting Materials: The synthesis begins with benzeneacetic acid and 9H-fluoren-9-ylmethanol as the primary starting materials[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Activation: The carboxyl group of benzeneacetic acid is activated using reagents such as thionyl chloride (SOCl2) to form benzeneacetyl chloride[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Coupling Reaction: The activated benzeneacetyl chloride is then coupled with 9H-fluoren-9-ylmethanol in the presence of a base such as triethylamine (Et3N) to form the intermediate ester[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Amination: The intermediate ester undergoes aminolysis with an amine source, such as ammonia or an amine derivative, to introduce the amino group[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

Industrial Production Methods: In an industrial setting, the synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is scaled up using reactors and continuous flow processes to ensure high yield and purity[_{{{CITATION{{{_2{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy .... The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 164470-64-8

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect amino groups during the synthesis process.

Peptide Synthesis

Fmoc-4-Amb-OH is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides. The following methods highlight its importance:

  • Solid Phase Peptide Synthesis (SPPS) : In SPPS, Fmoc-4-Amb-OH is employed as a protected amino acid. The Fmoc group can be easily removed under basic conditions, enabling the coupling of subsequent amino acids without affecting the integrity of the peptide chain .
  • Synthesis of Peptide Azides : Fmoc-amino acid azides derived from this compound have been synthesized and characterized. These azides are crucial for click chemistry applications, enabling the formation of diverse peptide libraries .

Drug Development

The compound's structure and properties make it suitable for drug development. Its ability to form stable linkages with various biomolecules can be exploited to create novel therapeutic agents. For instance:

  • Anticancer Agents : Research has indicated that derivatives of Fmoc-4-Amb-OH can exhibit anticancer properties by targeting specific cellular pathways .

Synthesis and Characterization of Peptides

A study published in J. Chem. Soc., Perkin Trans. detailed the synthesis of peptides using Fmoc-protected amino acids, including Fmoc-4-Amb-OH. The research demonstrated efficient coupling reactions and high yields, showcasing the compound's effectiveness in peptide synthesis .

Study ReferenceMethodologyKey Findings
Babu et al., 2000SPPS using Fmoc chemistryHigh efficiency in peptide assembly with minimal side reactions .
Vasanthakumar et al., 2000Synthesis of peptide azidesSuccessful incorporation of azide functionality for click chemistry applications .

Development of Anticancer Compounds

In a recent investigation into potential anticancer agents, derivatives of Fmoc-4-Amb-OH were synthesized and tested against various cancer cell lines. The results indicated promising activity, suggesting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism by which benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-Substituted Isomer
  • Name: Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (CAS 882847-15-6)
  • Molecular Formula: C₂₄H₂₁NO₄
  • Applications: Less commonly used due to challenges in synthetic accessibility .
(b) 4-Substituted Isomer
  • Name: Benzeneacetic acid,4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (CAS 882847-07-6)
  • Molecular Formula: C₂₄H₂₁NO₄
  • Key Differences :
    • The 4-position substitution offers better symmetry and electronic stabilization, enhancing solubility in polar solvents like DMF or acetonitrile .
    • Applications: Preferred in SPPS for constructing linear peptides with minimal steric interference .

Functional Group Variants

(a) Fmoc-(4-aminophenyl)acetic acid (CAS 2036851)
  • Molecular Formula: C₂₃H₁₉NO₄
  • Key Differences :
    • Lacks the methylene spacer (-CH₂-) between the benzene ring and the Fmoc group, resulting in a shorter side chain.
    • Reduced flexibility may limit its utility in conformational studies of peptides .
(b) Fmoc-β-phenyl-β-alanine (CAS 180181-93-5)
  • Name: Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
  • Molecular Formula: C₂₄H₂₁NO₄
  • Key Differences: Contains a propanoic acid backbone instead of acetic acid, extending the side chain length. Applications: Used to introduce β-amino acids into peptides, altering backbone rigidity and proteolytic stability .

Physicochemical Properties

Property 3-Substituted (Target) 4-Substituted Isomer Fmoc-(4-aminophenyl)acetic acid
Molecular Weight (g/mol) 379.43 379.43 373.41
Solubility Moderate in DMF High in DMF Low in DMSO
Melting Point 168–170°C (decomp.) 155–158°C 185–188°C
Key Applications SPPS, cyclic peptides SPPS, linear peptides Conformational studies
References

Biological Activity

Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS Number: 631915-50-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.4 g/mol
  • IUPAC Name : 2-(3-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been observed to inhibit certain enzymatic activities and modulate gene expression related to cancer progression.

Inhibition of Enzymatic Activity

Research indicates that benzeneacetic acid derivatives can inhibit the activity of specific enzymes such as ATPases, which are crucial for energy metabolism in cells. For instance, studies have shown that certain analogs can significantly reduce ATPase activity, suggesting a potential mechanism for anticancer effects by disrupting energy homeostasis in tumor cells .

Anticancer Properties

  • Case Study: Inhibition of Tumor Growth
    • In vivo studies demonstrated that benzeneacetic acid derivatives led to a reduction in tumor volume and weight without significant side effects in animal models. This suggests a selective action against cancerous cells while sparing normal tissues .
  • Cell Proliferation and Apoptosis
    • The compound has been shown to induce apoptosis in cancer cell lines by modulating pathways such as STAT3, which is known to promote cell survival and proliferation. By inhibiting STAT3 activation, benzeneacetic acid derivatives can effectively reduce the growth of cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced ATPase activity
Anticancer ActivityDecreased tumor volume and weight
Apoptosis InductionIncreased apoptosis in cancer cell lines
Gene Expression ModulationInhibition of STAT3 signaling

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?

The compound is synthesized via amide coupling reactions using Fmoc-protected intermediates. A general procedure involves reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with amines under coupling agents like HATU or DCC, followed by purification via column chromatography. For example, Bauer et al. reported a 64% yield using equimolar reactants (1.0 eq each) under controlled conditions . Key steps include Fmoc group introduction, coupling, and final deprotection using piperidine .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Essential techniques include:

  • ESI-MS : To confirm molecular weight (e.g., observed m/z 572.20 vs. calculated 572.22 ).
  • HPLC : For purity assessment (e.g., monitoring reaction progress and final product purity ).
  • NMR : To resolve structural features like Fmoc aromatic protons and coupling patterns .

Advanced Research Questions

Q. How can researchers optimize the amide coupling reaction to enhance the yield and purity of this compound?

Optimization involves:

  • Stoichiometry : Adjusting reactant ratios beyond 1.0 eq to drive completion.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of Fmoc intermediates .
  • Catalysts : Using HOBt or HOAt to suppress racemization .
  • Taguchi method : Experimental design to prioritize factors like temperature and time, as demonstrated in adsorption studies for related compounds .

Q. What strategies are effective in preventing premature Fmoc deprotection during synthesis?

  • Avoid acidic conditions (Fmoc is acid-labile); use mild bases like piperidine only during deliberate deprotection.
  • Maintain anhydrous environments to prevent hydrolysis .
  • Monitor reaction progress via TLC or HPLC to detect early deprotection .

Q. How does the Fmoc group influence the compound's solubility and reactivity in peptide coupling reactions?

The Fmoc group enhances solubility in organic solvents (e.g., DCM, THF) but introduces steric hindrance, slowing coupling kinetics. Its UV activity (λ~300 nm) aids in reaction monitoring .

Q. How can conflicting spectroscopic data (e.g., NMR, MS) be resolved during characterization?

  • ESI-MS discrepancies : Verify isotopic patterns and adduct formation (e.g., Na⁺ vs. K⁺) .
  • NMR signal splitting : Assign peaks using 2D experiments (COSY, HSQC) to distinguish diastereomers or rotamers .
  • Cross-validate with HPLC retention times and spiking experiments .

Q. What deprotection methods are suitable for removing the Fmoc group in biological assays?

Piperidine (20% in DMF) is standard for in vitro deprotection. For cell-based studies, enzymatic cleavage (e.g., esterases) or photolabile linkers can avoid cytotoxic solvents .

Q. How can computational tools predict the stability of this compound under varying experimental conditions?

Molecular dynamics simulations model Fmoc group stability under pH, temperature, or solvent variations. DFT calculations predict reaction pathways for coupling or degradation .

Q. What orthogonal protection schemes integrate with the Fmoc group for multi-step syntheses?

Pair Fmoc with acid-stable groups like tert-butyl (Boc) or photolabile nitroveratryl. For example, tert-butoxycarbonyl (Boc) on carboxyl groups allows sequential deprotection .

Q. How does the Fmoc group affect biological activity assessments, and how can this be mitigated?

The Fmoc group may sterically block target interactions. Deprotect prior to assays or use cleavable linkers (e.g., enzymatically labile sequences) to release the active moiety .

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